Faropenem Impurity Sodium Salt

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

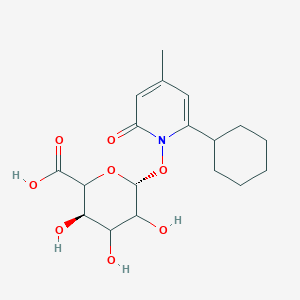

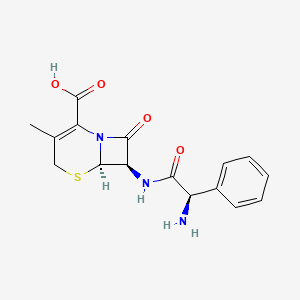

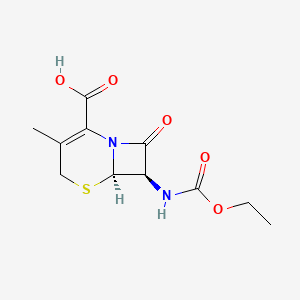

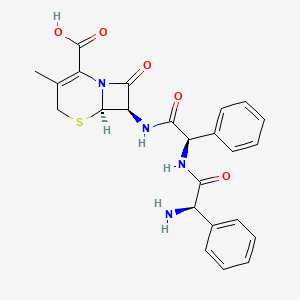

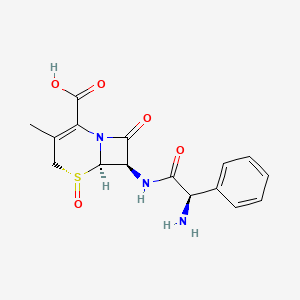

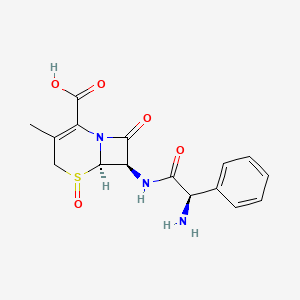

Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .Chemical Reactions Analysis

The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .科学的研究の応用

1. Analytical Method Development

- Faropenem sodium and its related substances can be effectively identified using LC-MS/MS methods. This technique helps in the quality control of faropenem sodium by achieving good resolution between it and its main related substances (S. Min, 2011).

2. Drug Formulation and Stability

- Studies on the preparation of faropenem sodium granules have shown that certain excipients like lactose, sucrose, and glutathione can provide good stability. The dissolution method developed for these granules can be used as a quality control method (Wang Li-ju, 2014).

3. Removal of Residual Impurities

- An efficient method for the removal of residual palladium from the organic solution of faropenem sodium in the Pd(II)-catalyzed cleavage of allyl faropenem has been developed. This method significantly reduces the palladium level in the final product, which is crucial for pharmaceutical quality control (Jian Huang et al., 2010).

4. Pharmacokinetic Studies

- The pharmacokinetics of faropenem sodium in human plasma have been studied using HPLC. This research is vital for understanding the drug's behavior in the human body, which is essential for both clinical trials and therapeutic use (Hou Yan-ning, 2006).

5. Quality Control and Assay Development

- HPLC methods have been established for the assay of faropenem sodium and its related substances, proving to be convenient, selective, and reproducible. Such methods are integral to ensuring the purity and effectiveness of the drug (Yang Mei-qin, 2006).

6. Regulatory Aspects and Global Use

- There is a call for global regulation of antibiotics, with faropenem sodium being used as a case study. This research highlights the need for international agreement and regulation of antibiotic prescribing, emphasizing the importance of appropriate use to prevent resistance (Simon Tiberi et al., 2016).

Safety And Hazards

特性

CAS番号 |

195716-77-9 |

|---|---|

製品名 |

Faropenem Impurity Sodium Salt |

分子式 |

C12H14NO5S. Na |

分子量 |

284.31 22.99 |

外観 |

White to light brown powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Ceftizoxime S-Oxide Impurity

79226-66-7

Levofloxacin Tetrafluoro Impurity 1

110548-02-2

Descarbamoylcefuroxime lactone

947723-87-7

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)